![molecular formula C9H13N3O B1430246 3-Morpholinopyridin-4-amine CAS No. 144864-28-8](/img/structure/B1430246.png)
3-Morpholinopyridin-4-amine
Overview
Description
3-Morpholinopyridin-4-amine is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on its structural similarity to other aromatic amines, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Aromatic amines like this compound are often involved in various biological processes, potentially affecting multiple pathways .
Pharmacokinetics
Its molecular weight (17922 g/mol) is within the range generally favorable for oral bioavailability .
Result of Action
The molecular and cellular effects of 3-Morpholinopyridin-4-amine’s action are currently unknown due to the lack of specific studies on this compound .
Biological Activity
3-Morpholinopyridin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyridine ring substituted with a morpholine group at the 3-position and an amine group at the 4-position. Its molecular formula is , with a molecular weight of approximately 164.20 g/mol. The unique structural features of this compound facilitate interactions with various biological targets, making it a subject of interest in drug discovery.
Biological Activity
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated its ability to inhibit cell proliferation effectively. The compound was tested against several lines, including A549 (lung cancer), HepG2 (liver cancer), DU145 (prostate cancer), and MCF7 (breast cancer). The results are summarized in the following table:
Cell Line | Inhibition Rate (%) | IC50 (μM) |
---|---|---|
A549 | 100.07 | 8.99 |
HepG2 | 99.98 | 6.92 |
DU145 | 99.93 | 7.89 |
MCF7 | 100.39 | 8.26 |
These findings suggest that this compound may induce apoptosis in cancer cells through mechanisms such as mitochondrial dysfunction and caspase activation, as indicated by changes in mitochondrial membrane potential and expression levels of apoptotic proteins like Bax and Bcl-2 .
Mechanism of Action
The mechanism of action of this compound involves binding to specific enzymes or receptors, which modulates their activity. Studies have shown that the compound interacts with key targets involved in tumor growth and survival pathways, including the RAF-MEK-ERK signaling cascade . This pathway is crucial for cell proliferation, and inhibition can lead to reduced tumor growth.
Case Studies
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Inhibition of RAF Kinases
A study focused on the inhibition of RAF kinases revealed that compounds similar to this compound could effectively suppress MAPK signaling pathways in cancer cells expressing mutant BRAF . This inhibition was correlated with reduced cell viability and proliferation. -
Neuroprotective Effects
Other research highlighted the potential neuroprotective effects of morpholine derivatives, suggesting that this compound might also target receptors involved in neurodegenerative diseases . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential for central nervous system disorders.
Properties
IUPAC Name |
3-morpholin-4-ylpyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8-1-2-11-7-9(8)12-3-5-13-6-4-12/h1-2,7H,3-6H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWABPMNYOPPSHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302116 | |
Record name | 3-(4-Morpholinyl)-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144864-28-8 | |
Record name | 3-(4-Morpholinyl)-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144864-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Morpholinyl)-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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